(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a pyridin-3-ylmethyl group, and a hydroxy(5-methylfuran-2-yl)methylidene substituent
Preparation Methods
The synthesis of (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridin-3-ylmethyl group: This step may involve a nucleophilic substitution reaction.
Addition of the hydroxy(5-methylfuran-2-yl)methylidene substituent: This can be done through an aldol condensation reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The double bond in the hydroxy(5-methylfuran-2-yl)methylidene substituent can be reduced to form a single bond.
Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione include other pyrrolidine-2,3-dione derivatives and compounds with similar substituents These compounds may share some chemical properties but differ in their specific biological activities and applications
Biological Activity
The compound (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its diverse structural features, which suggest potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound contains:
- A pyrrolidine core , which is often associated with various biological activities.
- A hydroxy(5-methylfuran-2-yl)methylidene moiety, suggesting antioxidant properties.
- A tert-butylphenyl group that may enhance lipophilicity and biological interactions.
1. Antioxidant Activity
The furan moiety in the compound is known for its ability to scavenge free radicals, which can mitigate oxidative stress. Studies indicate that compounds with similar furan structures exhibit significant antioxidant effects, potentially protecting cells from damage caused by reactive oxygen species (ROS) .
2. Antimicrobial Properties
Pyrrolidine derivatives have been documented to possess antimicrobial activity. The presence of the pyrrolidine ring in this compound suggests it may exhibit similar effects against various pathogens. For instance, derivatives with comparable structures have shown efficacy against bacteria and fungi .
3. Anti-inflammatory Effects
Compounds featuring hydroxyl groups can modulate inflammatory pathways. The hydroxy group in this compound may play a crucial role in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases .
The biological activities of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors. For example:
- The antioxidant activity may involve the inhibition of lipid peroxidation and scavenging of free radicals.
- Antimicrobial effects could stem from disruption of microbial cell membranes or inhibition of key metabolic pathways in pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of structurally related compounds:
These findings suggest that this compound could possess similar or enhanced activities due to its unique structural features.
Future Directions
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future study include:
- In vitro and in vivo assays to quantify biological activities and establish dose-response relationships.
- Structure-activity relationship (SAR) studies to identify critical structural features responsible for observed activities.
- Clinical trials to assess safety and efficacy in human subjects.
Properties
Molecular Formula |
C26H26N2O4 |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H26N2O4/c1-16-7-12-20(32-16)23(29)21-22(18-8-10-19(11-9-18)26(2,3)4)28(25(31)24(21)30)15-17-6-5-13-27-14-17/h5-14,22,30H,15H2,1-4H3 |
InChI Key |
GQNKIKRBGGKUKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CC4=CN=CC=C4)O |
Origin of Product |
United States |
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